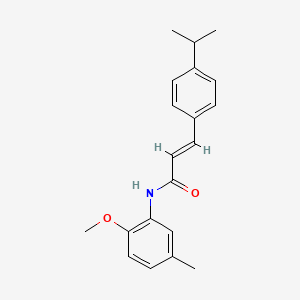
3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide, also known as IMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and biotechnology. IMMA is a member of the acrylamide family, which is a group of organic compounds that are widely used in the synthesis of polymers, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cell growth and survival, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. This compound has also been shown to have anti-inflammatory activity and to modulate the immune response, which may have implications for its potential use in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide, including the development of novel drugs based on its structure, the investigation of its potential use in the treatment of autoimmune diseases, and the exploration of its potential as a tool for studying the mechanisms of cancer cell growth and survival. Other future directions may include the investigation of its potential as a drug delivery vehicle or as a tool for targeted gene therapy.
Synthesemethoden
3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Heck reaction, and the Suzuki-Miyaura coupling reaction. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-isopropylphenylboronic acid with 2-methoxy-5-methylphenylbromide in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and biotechnology. In medicinal chemistry, this compound has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved therapeutic efficacy and reduced toxicity.
Eigenschaften
IUPAC Name |
(E)-N-(2-methoxy-5-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-14(2)17-9-6-16(7-10-17)8-12-20(22)21-18-13-15(3)5-11-19(18)23-4/h5-14H,1-4H3,(H,21,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUQYZHZLNFKLO-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

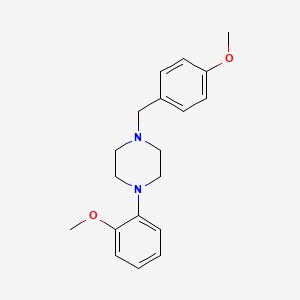
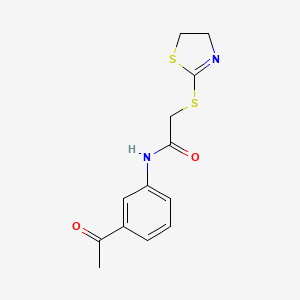
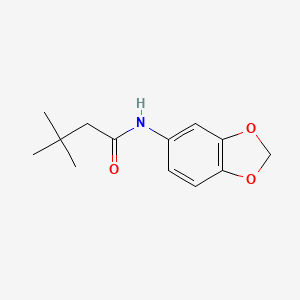
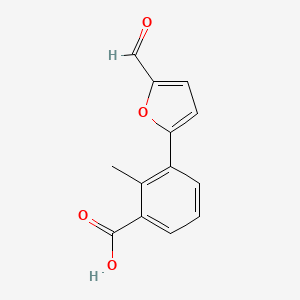
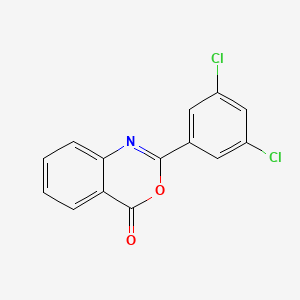
![N-[3-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5863370.png)

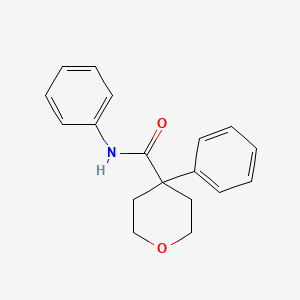

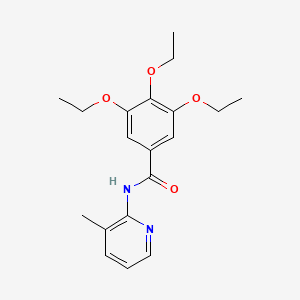
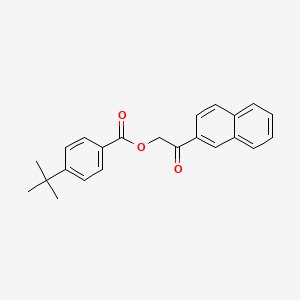

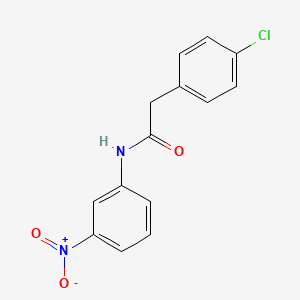
![2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5863442.png)